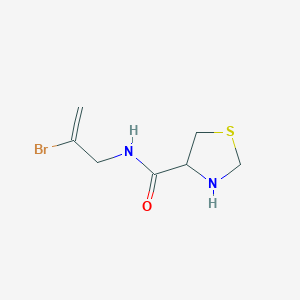
N-(2-Bromoallyl)thiazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromoallyl)thiazolidine-4-carboxamide: is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoallyl)thiazolidine-4-carboxamide typically involves the reaction of thiazolidine-4-carboxamide with 2-bromoallyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(2-Bromoallyl)thiazolidine-4-carboxamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The thiazolidine ring can be subjected to oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF or acetonitrile.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted thiazolidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Bromoallyl)thiazolidine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Bromoallyl)thiazolidine-4-carboxamide is largely dependent on its interaction with biological targets. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity. For instance, thiazolidine derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin biosynthesis . The bromine atom in the allyl group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Thiazolidine-4-one: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: N-(2-Bromoallyl)thiazolidine-4-carboxamide is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Eigenschaften
Molekularformel |
C7H11BrN2OS |
|---|---|
Molekulargewicht |
251.15 g/mol |
IUPAC-Name |
N-(2-bromoprop-2-enyl)-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C7H11BrN2OS/c1-5(8)2-9-7(11)6-3-12-4-10-6/h6,10H,1-4H2,(H,9,11) |
InChI-Schlüssel |
QZPSMFZLDKVXDP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CNC(=O)C1CSCN1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


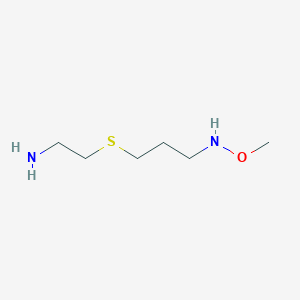

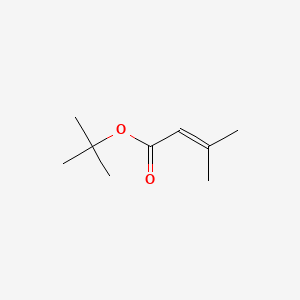



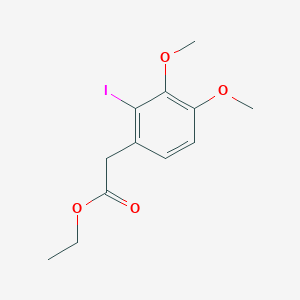


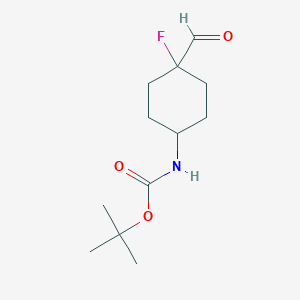
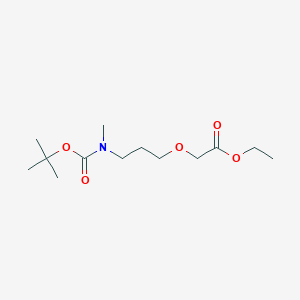
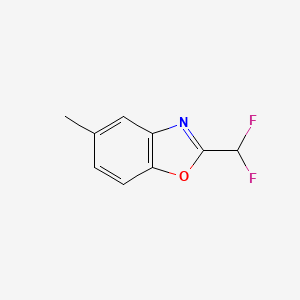

![tert-Butyl 1-oxo-6-(trifluoromethyl)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15201430.png)
